molecular formula C8H16O3Si B132700 Ethynyltriethoxysilane CAS No. 5700-28-7

Ethynyltriethoxysilane

Cat. No. B132700
CAS RN: 5700-28-7
M. Wt: 188.3 g/mol
InChI Key: CDZULFMEYKOAEF-UHFFFAOYSA-N
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Description

Ethynyltriethoxysilane is a silicon-based compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insight into the behavior of ethynyltriethoxysilane. For instance, aminopropyltriethoxysilane and phenyltriethoxysilane are mentioned, which are similar in that they contain the triethoxysilane group, suggesting that ethynyltriethoxysilane may also be used in surface modification and polymer synthesis due to the reactivity of the ethoxy groups with various substrates .

Synthesis Analysis

The synthesis of related compounds involves the use of triethoxysilane groups. For example, Ru(0) nanoclusters are stabilized by 3-aminopropyltriethoxysilane, which is prepared and characterized by various techniques . Similarly, ethynyltriethoxysilane could potentially be synthesized and stabilized in a comparable manner, utilizing its ethynyl group for further reactions.

Molecular Structure Analysis

The molecular structure of ethynyltriethoxysilane would include an ethynyl group attached to a silicon atom, which is further connected to three ethoxy groups. This structure is analogous to the aminopropyl and phenyl variants discussed in the papers, where the central silicon atom is bonded to different organic groups that impart distinct properties to the molecules .

Chemical Reactions Analysis

The chemical reactions involving triethoxysilane compounds are diverse. For instance, the amino ends of aminopropyltriethoxysilane can react with ethoxy groups of other molecules to form Si-N linkages . In the case of ethynyltriethoxysilane, the ethynyl group could engage in similar reactions, potentially undergoing coupling reactions as seen with other ethynyl-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethynyltriethoxysilane can be inferred from related compounds. For example, the hydrolysis of n-amyltriethoxysilane and phenyltriethoxysilane in different solvents and under various catalytic conditions leads to a range of products from low-molecular-weight partial hydrolysis products to high polymers . Ethynyltriethoxysilane may also undergo hydrolysis, leading to the formation of silanol functions and possibly resulting in the formation of polymers or cyclic compounds. The thermal properties of polymers derived from ethynyldimethylsilane indicate that the length of the ethynyl-containing unit affects the glass transition temperatures, suggesting that ethynyltriethoxysilane could also influence the thermal properties of its polymers .

Scientific Research Applications

Adhesion Promotion in Thin Films

Ethynyltriethoxysilane and its derivatives are often used to improve adhesion between silica substrates and various materials such as organic or metallic substances. This is particularly relevant in the fabrication of advanced composites and biomolecular lab-on-a-chip devices. For instance, 3-aminopropyltriethoxysilane (APTES) films are utilized to achieve consistent aminated surfaces on silica, which are pivotal in these applications. The optimization of film formation, considering parameters like reaction temperature, solution concentration, and reaction time, is crucial for achieving desired surface characteristics and morphologies (Howarter & Youngblood, 2006).

Multifunctional Fabric Synthesis

The dual-stage silanization technique using compounds like aminopropyltriethoxysilane is a breakthrough in fabric technology. This process allows for the synthesis of cotton fabrics with multifunctional properties, such as superhydrophobicity, antibacterial activity, and UV-blocking capabilities. These treated fabrics exhibit remarkable durability against various physical and environmental stresses while maintaining essential qualities like breathability and flexibility for clothing applications. This approach holds significant promise for large-scale production and various practical applications (Agrawal et al., 2019).

Cementitious Material Consolidation

Ethynyltriethoxysilane derivatives like tetraethoxysilane (TEOS) have shown potential in consolidating cementitious materials in heritage structures. When applied to Portland cement mortars and concrete, TEOS not only fills the substrate pores but also reacts with the cement. This reaction promotes the precipitation of new C-S-H gels, thereby densifying and strengthening the materials. The compatibility of such treatments with cement materials found in built heritage is of considerable importance for preservation and restoration efforts (Barberena-Fernández et al., 2019).

DNA Sensor Development

Ethynyltriethoxysilane and its derivatives are utilized in developing advanced biosensors. For instance, a novel phenyleneethynylene derivative was synthesized and used in the fabrication of a fluorescence DNA sensor. This sensor demonstrated high specificity, excellent stability, and good reproducibility, paving the way for potential applications in detecting pathogen DNA (Chu et al., 2012).

Surface Functionalization of Nanoparticles

Surface modification of nanoparticles using ethynyltriethoxysilane derivatives like aminopropyltriethoxysilane (APTS) has been explored for biomedical applications. Functionalization of nanohydroxyapatite with different surface groups through APTS mediation could enable further integration with biologically active materials. This opens up a broad spectrum of possibilities for biomedical applications, including drug delivery and tissue engineering (Wang et al., 2011).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

triethoxy(ethynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3Si/c1-5-9-12(8-4,10-6-2)11-7-3/h4H,5-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZULFMEYKOAEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C#C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063981
Record name Silane, triethoxyethynyl-
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Molecular Weight

188.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethynyltriethoxysilane

CAS RN

5700-28-7
Record name Triethoxyethynylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5700-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, triethoxyethynyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005700287
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Record name Silane, triethoxyethynyl-
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Record name Silane, triethoxyethynyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethynyltriethoxysilane
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Synthesis routes and methods

Procedure details

Chlorotriethoxysilane (2.0 mL, 10 mmol, 1.0 equiv) was added to a stirred solution of 0.5M ethynylmagnesium bromide (20 mL, 10 mmol, 1.0 equiv) in tetrahydrofuran (10 mL) at −78° C. The resulting heterogeneous light brown mixture was immediately warmed to 23° C. and stirred for 1 h. The resulting homogeneous light brown solution was heated to 50° C. and stirred for 4 h. The cooled reaction mixture was concentrated under vacuum. The resulting tan powder was slurried in hexane (50 mL), vacuum filtered, and rinsed with additional hexane (3×25 mL). The filtrates were dried over magnesium sulfate, gravity filtered, and concentrated under vacuum to provide the title compound as a pale yellow oil (1.5 g, 80% yield): IR (thin film) 3252 (w), 2976 (s), 2929 (m), 2913 (w), 2890 (m), 2046 (m) cm−1; 1H NMR (400 MHz, CDCl3) δ 3.90 (q, J=7 Hz, 6H), 2.35 (s, 1H), 1.23 (t, J=7 Hz, 9H).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
VN Akhmedov, LN Niyazov… - News of …, 2019 - search.ebscohost.com
… In this paper, the results of the synthesis of vinyl ethynyltriethoxysilane monomer are simulated on the basis of available industrial products of tetraethoxysilane and vinyl ethynyl …
Number of citations: 17 search.ebscohost.com
FF Rakhimov, VN Akhmedov - ACADEMICIA: An International …, 2021 - indianjournals.com
The article presents the optimal methods for the synthesis of vinyl ethynyltriethoxysilane in a solvent medium and the maximum reaction yield in a diethyl ether medium is reached. The …
Number of citations: 15 www.indianjournals.com
KJ Shea, DA Loy, O Webster - Journal of the American Chemical …, 1992 - ACS Publications
Molecular building blocks for the preparation of amorphous hybrid organic-inorganic network materials have been synthesized. Hydrolysis and condensation of bis (triethoxysilyl) aryl 1-…
Number of citations: 642 pubs.acs.org
AM Wrobel - Plasma Deposition, Treatment, and Etching of …, 2012 - books.google.com
This chapter deals with plasma-deposited films from organosilicon and organometallic source compounds. Unlike plasma polymers encountered in other chapters of this book (eg, films …
Number of citations: 0 books.google.com
KG Sachdev, HS Sachdev - Thin Solid Films, 1983 - Elsevier
Preliminary experimental data on the chemical composition and properties of films 1200–2000 Å thick from representative monomers of silanes, siloxanes and silazane are presented. …
Number of citations: 39 www.sciencedirect.com
DW Allen, JC Tebby - Organophosphorus Chemistry, 2005 - ndl.ethernet.edu.et
As this chapter covers two years of the literature relating to the above area, it has been necessary to be somewhat selective in the choice of publications cited. Nevertheless, it is hoped …
Number of citations: 7 ndl.ethernet.edu.et
RF Fazlidinovich, IS Ilkhomovna… - Central Asian Journal …, 2021 - Central Asian Studies
Number of citations: 14

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